Coumarin 153
Overview
Description
Coumarin 153 is a well-known fluorescent dye belonging to the coumarin family. It is characterized by its strong emission properties and is widely used in various scientific fields. This compound is particularly noted for its high quantum yield and photostability, making it an excellent candidate for fluorescence-based applications .
Mechanism of Action
- Specifically, it can be used as a fluorescence probe for sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB) . These compounds are commonly used in biochemical and analytical studies .
- Upon binding to these surfactants, Coumarin 153 undergoes changes in its fluorescence properties, allowing researchers to monitor the presence and behavior of SDS and CTAB in various systems .
- However, its use in studying surfactant behavior indirectly contributes to our understanding of molecular interactions and microenvironments .
- Researchers can use this fluorescence signal to detect the presence of SDS and CTAB, monitor their behavior, and study their effects on other molecules or systems .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Coumarin 153 plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as an enzyme inhibitor by binding to the enzyme’s active site, thereby impeding its catalytic activity . This interaction is crucial in studying enzyme kinetics and understanding the mechanisms of enzyme inhibition. Additionally, this compound is used as a fluorescent probe for labeling biomolecules, detecting metal ions, and monitoring microenvironment polarity and pH changes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate signaling pathways that impact several cell processes, such as anti-inflammatory, anticoagulant, antihypertensive, anticonvulsant, antioxidant, antimicrobial, and neuroprotective effects . These properties make this compound a valuable compound in studying cellular responses and developing therapeutic agents.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s fluorescence properties are influenced by its interactions with the surrounding environment, including solvent polarity and temperature . This compound’s ability to bind to specific biomolecules allows researchers to study protein structure and function, identify potential drug targets, and elucidate the mechanisms of enzyme inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that the fluorescence quantum yield, fluorescence lifetime, absorption and emission transition moments, and non-radiative deactivation rate of this compound are influenced by temperature variations . These temporal effects are essential for understanding the compound’s behavior in different experimental conditions and optimizing its use in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant properties. At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism can lead to the formation of different metabolites, which may have distinct biological activities . Studying these metabolic pathways helps researchers understand the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the delivery and efficacy of this compound in various applications.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell, making it a valuable tool for studying subcellular processes and developing targeted therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Coumarin 153 can be synthesized through several methods, including the Knoevenagel condensation reaction. This reaction involves the condensation of a benzaldehyde derivative with a malonic acid derivative in the presence of a base, typically piperidine or pyridine . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of more efficient catalytic systems to enhance yield and reduce reaction time. Metal-based catalysts, such as palladium or copper, are commonly employed in these processes . Additionally, green chemistry approaches, such as microwave-assisted synthesis, have been explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Coumarin 153 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form coumarin derivatives with different functional groups.
Reduction: Reduction reactions can modify the coumarin core, leading to changes in its photophysical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various coumarin derivatives with altered photophysical properties, which can be tailored for specific applications .
Scientific Research Applications
Coumarin 153 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study solvation dynamics and molecular interactions.
Biology: Employed in fluorescence microscopy and imaging to label biomolecules and study cellular processes.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of fluorescent materials and sensors for environmental monitoring.
Comparison with Similar Compounds
Similar Compounds
Coumarin 6: Another fluorescent dye with similar properties but different emission wavelengths.
Coumarin 102: Known for its high quantum yield and used in similar applications.
Umbelliferone: A naturally occurring coumarin with distinct photophysical properties.
Uniqueness of Coumarin 153
This compound stands out due to its exceptional photostability and high quantum yield, making it a preferred choice for long-term fluorescence studies. Its unique emission properties also make it suitable for a wide range of applications, from biological imaging to industrial sensing .
Properties
IUPAC Name |
6-(trifluoromethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c17-16(18,19)12-8-13(21)22-15-10-4-2-6-20-5-1-3-9(14(10)20)7-11(12)15/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSSHNJONFTXHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068864 | |
Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-9-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline] | |
Record name | Coumarin 153 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2188 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
53518-18-6 | |
Record name | Coumarin 153 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53518-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coumarin 153 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053518186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coumarin 153 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338964 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-9-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-9-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6,7-tetrahydro-9-(trifluoromethyl)-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.256 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Coumarin 153 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BC3BHZ527V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.